molecular formula C21H22F3NO3 B4978429 (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone

(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone

Katalognummer B4978429
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: WEHKCBZGEUFPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone, also known as LMTX, is a small molecule drug that has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Wirkmechanismus

(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is thought to work by binding to tau protein and preventing its aggregation into neurofibrillary tangles, which are a hallmark of Alzheimer's disease. Tau protein is important for maintaining the structure of nerve cells, but in Alzheimer's disease, it becomes hyperphosphorylated and forms aggregates that disrupt normal cellular function. By preventing the formation of these aggregates, (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone may help to slow or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone are not fully understood. However, studies have shown that (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone can reduce the formation of tau protein aggregates in the brain, which is a hallmark of Alzheimer's disease. In addition, (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been shown to improve cognitive function in some patients with Alzheimer's disease. However, the mechanism by which (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone exerts its effects on tau protein and cognitive function is not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone for lab experiments is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its safety and efficacy. In addition, the synthesis of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is relatively straightforward, which makes it easy to obtain for research purposes. However, one limitation of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific cellular pathways or processes.

Zukünftige Richtungen

There are several future directions for research on (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone. One area of interest is to better understand its mechanism of action, including how it interacts with tau protein and other cellular pathways. Another area of interest is to investigate its potential use in combination with other drugs or therapies for treating Alzheimer's disease. In addition, there is interest in exploring the use of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone for other neurodegenerative diseases that are characterized by tau protein aggregation, such as frontotemporal dementia. Finally, there is interest in developing new formulations of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone that may improve its efficacy and reduce its side effects.

Synthesemethoden

(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzaldehyde and 2,3,6-trifluorobenzylamine. The final product is obtained by reacting the intermediate with piperidine and methanesulfonyl chloride. The synthesis of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been described in several scientific publications, including a patent application filed by TauRx Therapeutics Ltd.

Wissenschaftliche Forschungsanwendungen

(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been studied extensively for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been shown to reduce the formation of tau protein aggregates, which are a hallmark of Alzheimer's disease. TauRx Therapeutics Ltd. has conducted several clinical trials to evaluate the safety and efficacy of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone in patients with Alzheimer's disease. However, the results of these trials have been mixed, with some showing a modest benefit and others showing no significant effect.

Eigenschaften

IUPAC Name

(2,4-dimethoxyphenyl)-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO3/c1-27-14-5-6-15(19(10-14)28-2)21(26)13-4-3-9-25(11-13)12-16-17(22)7-8-18(23)20(16)24/h5-8,10,13H,3-4,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHKCBZGEUFPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.